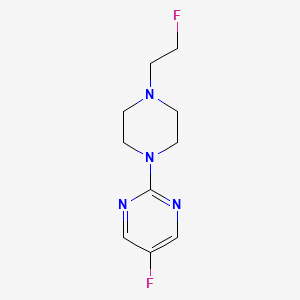

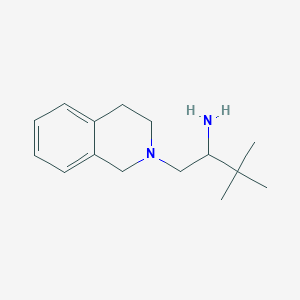

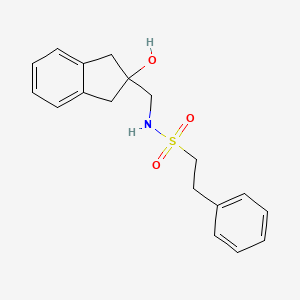

![molecular formula C24H22F2N4O B2613463 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861207-16-1](/img/structure/B2613463.png)

3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound . It is a part of a larger family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been found to have significant pharmacological potential .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine-based compounds has been achieved through various methods. One such method involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy has been found to be efficient and yields a diverse range of products .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C-NMR spectrum can provide information about the carbon atoms .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine-based compounds have been found to undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions, which are catalyzed by copper(I) . These reactions can be used to synthesize a wide range of triazole-linked glycohybrids .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .

Scientific Research Applications

Antiviral and Cytotoxic Agents

Research has shown that pyrazolo[1,5-a]pyrimidines, which include compounds structurally similar to 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine, have been synthesized and evaluated for their antiviral and cytotoxic activities. These compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This suggests potential applications in developing novel antiviral and anticancer therapies (El-Subbagh et al., 2000).

Anti-inflammatory and Anti-breast Cancer Properties

Another study focused on the synthesis of novel pyrazole derivatives, including structures related to this compound, revealing their antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings highlight the chemical compound's relevance in the development of new drugs targeting inflammation and breast cancer (Thangarasu et al., 2019).

Antimycobacterial Activity

Further research into pyrazolo[1,5-a]pyrimidines has identified these compounds as potent inhibitors of mycobacterial ATP synthase, offering a promising avenue for treating Mycobacterium tuberculosis infections. This suggests the compound's potential utility in addressing tuberculosis, a significant global health challenge (Sutherland et al., 2022).

Functional Fluorophores

The compound has also been explored for its potential in synthesizing functional fluorophores. Research into 3-formylpyrazolo[1,5-a]pyrimidines, which share a core structure with the compound , has demonstrated their utility as intermediates in creating fluorescent probes. These probes can be applied in biological and environmental sensing, indicating the compound's versatility in contributing to the development of novel diagnostic tools (Castillo et al., 2018).

Neuroinflammation Imaging

Lastly, novel pyrazolo[1,5-a]pyrimidines have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests potential applications in neuroinflammation imaging, contributing to the early diagnosis and monitoring of neurological diseases (Damont et al., 2015).

Future Directions

The future directions for research on “3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” and related compounds are promising. Given their significant pharmacological potential, these compounds are likely to continue to be the subject of intense research in the future . Further studies could focus on optimizing their synthesis, investigating their mechanism of action, and exploring their potential applications in medicine and other fields .

Properties

IUPAC Name |

4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUENGENINRVGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)